Mono-N-decyl phthalate-3,4,5,6-D4
Description
Contextualization of Phthalate (B1215562) Monoesters in Environmental and Biochemical Studies
Phthalate esters are a class of chemicals primarily used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). chiron.no These compounds are not chemically bound to the plastic and can leach into the environment, leading to widespread human exposure through various sources, including food, water, and consumer products. chiron.nomedchemexpress.com
In biological systems, phthalate diesters are metabolized into their corresponding monoesters, which are often considered the more biologically active forms. medchemexpress.comcdnisotopes.com Consequently, phthalate monoesters are frequently the target analytes in biomonitoring studies to assess human exposure to parent phthalate compounds. cymitquimica.com The presence of these monoesters in biological matrices such as urine, blood, and breast milk serves as a key indicator of exposure. medchemexpress.com Research has focused on the potential of these monoesters to act as endocrine disruptors, with studies investigating their interaction with nuclear receptors like the peroxisome proliferator-activated receptors (PPARs) and the pregnane (B1235032) X receptor (PXR). medchemexpress.comcdnisotopes.com
Role and Significance of Deuterium-Labeled Compounds in Analytical Science
Deuterium-labeled compounds, also known as heavy-labeled compounds, are indispensable tools in modern analytical science. Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. Its greater mass compared to protium (B1232500) (the common isotope of hydrogen) imparts a distinct mass signature to molecules into which it is incorporated, without significantly altering their chemical properties.
This unique characteristic is leveraged in a technique called isotope dilution mass spectrometry (IDMS). In IDMS, a known quantity of a deuterated standard, which is chemically identical to the analyte of interest, is added to a sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation, extraction, and analysis conditions as the native analyte. By measuring the ratio of the native analyte to the deuterated internal standard using a mass spectrometer, chemists can achieve highly accurate and precise quantification, correcting for any analyte loss during sample processing. Deuterated compounds are also used in metabolic studies to trace the fate of molecules in biological systems and to study kinetic isotope effects in reaction mechanisms. chiron.no
Research Rationale for Mono-N-decyl Phthalate-3,4,5,6-D4
Mono-n-decyl phthalate is a metabolite of the plasticizer di-n-decyl phthalate (DnDP). To accurately measure the concentration of mono-n-decyl phthalate in complex environmental or biological samples, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for such analyses. The use of this compound as an internal standard in such a method would be crucial for achieving high accuracy and precision. The four deuterium atoms on the phthalic acid ring provide a 4-mass unit difference, allowing the mass spectrometer to clearly distinguish it from the native mono-n-decyl phthalate, while its nearly identical chemical behavior ensures it faithfully tracks the analyte through the analytical workflow. Therefore, the primary research rationale for this compound is to serve as a high-quality internal standard for the reliable quantification of mono-n-decyl phthalate in research and monitoring studies.
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂D₄O₄ |
| Molecular Weight | 310.43 g/mol chiron.no |
| CAS Number | 2732762-53-5 |
| Labeled CAS Number | Not Available |
| Unlabeled CAS Number | 24539-60-4 chiron.no |
Properties
Molecular Formula |
C18H26O4 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-decoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20)/i9D,10D,12D,13D |
InChI Key |
FEFCILUKYGHITK-OEIJMBELSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Principles of Deuteration and Isotopic Incorporation for Phthalates
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, in this case, hydrogen is replaced by deuterium (B1214612). google.com This substitution is particularly useful as it creates a compound that is chemically similar to its non-labeled counterpart but has a different mass, which can be easily detected by mass spectrometry. nih.gov For aromatic compounds like phthalates, deuteration is often achieved through hydrogen-deuterium (H-D) exchange reactions. These reactions typically require a catalyst and a source of deuterium, such as deuterium gas (D2) or heavy water (D2O). google.com The stability of the C-D bond is greater than the C-H bond, a phenomenon known as the kinetic isotope effect.
The primary use of deuterated phthalates is as internal standards in analytical chemistry. medchemexpress.com This allows for more accurate quantification of their non-deuterated analogs in various matrices by correcting for sample loss during preparation and variations in instrument response.
Precursor Selection and Reaction Pathway Design for Mono-N-decyl Phthalate-3,4,5,6-D4 Synthesis
The synthesis of this compound logically proceeds through the reaction of two key precursors: Phthalic anhydride-3,4,5,6-d4 and 1-decanol (B1670082).
Phthalic anhydride-3,4,5,6-d4 serves as the source of the deuterated aromatic ring. The synthesis of this precursor would likely involve the deuteration of phthalic acid, followed by dehydration to form the anhydride (B1165640). wikipedia.orgyoutube.com The deuteration of phthalic acid can be achieved through acid-catalyzed H-D exchange in a deuterated solvent. google.com Commercially available Phthalic anhydride-d4 simplifies this process. sigmaaldrich.com
1-decanol is the source of the ten-carbon alkyl chain. This long-chain alcohol reacts with the phthalic anhydride to form the monoester.
The reaction pathway involves the nucleophilic attack of the hydroxyl group of 1-decanol on one of the carbonyl carbons of the phthalic anhydride ring. This opens the anhydride ring to form the monoester, which contains both a carboxylic acid group and an ester group. This reaction is a well-established method for the synthesis of phthalate (B1215562) monoesters. nih.gov
Advanced Synthetic Techniques for Deuterated Phthalate Analogs
While the fundamental synthesis of this compound follows a conventional pathway, advanced techniques can be employed to improve efficiency and purity. One such technique is the use of solid-phase extraction for the purification of the final product. mdpi.com Chromatographic methods, such as gas chromatography (GC) and liquid chromatography (LC), are crucial for separating the desired monoester from any unreacted starting materials or the formation of the diester byproduct. mdpi.com
For the synthesis of the deuterated precursor itself, methods such as catalytic oxidation of deuterated o-xylene (B151617) or naphthalene (B1677914) could be employed for large-scale production, although for laboratory-scale synthesis, starting from commercially available deuterated phthalic acid or anhydride is more practical. nih.gov
Purification and Spectroscopic Verification of Deuterated Compounds
Following the synthesis, purification of this compound is essential to remove any impurities. Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) are commonly used for the purification of phthalate esters. mdpi.com The lipophilic nature of the decyl chain and the presence of the polar carboxylic acid group allow for effective separation based on polarity.
Spectroscopic techniques are then used to confirm the identity and purity of the synthesized compound.
Mass Spectrometry (MS) is a primary tool for verifying the incorporation of deuterium. The mass spectrum of this compound would show a molecular ion peak that is 4 mass units higher than its non-deuterated analog due to the presence of the four deuterium atoms. Fragmentation patterns in MS/MS analysis can provide further structural confirmation. Common fragments for phthalate monoesters include the loss of the alkyl chain and the formation of the deprotonated phthalic anhydride ion. nih.gov For the deuterated compound, these fragments would also show a corresponding mass shift.
| Predicted MS Fragment | Predicted m/z |
| [M-H]⁻ | 309.2 |
| [M-H-C₁₀H₂₀O]⁻ | 151.0 |
| [C₇D₄O₃H]⁻ (deprotonated deuterated phthalic acid) | 169.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy is another critical technique for structural elucidation.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analytical workflow, enabling the separation of the target analyte from complex sample components prior to detection. The choice between gas and liquid chromatography is often dictated by the analyte's volatility and the sample matrix.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like phthalate (B1215562) esters. For phthalate monoesters, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. This process typically involves converting the polar carboxylic acid group into a less polar ester or silyl ether.
The use of a deuterated internal standard such as "Mono-N-decyl phthalate-3,4,5,6-D4" is critical in GC-MS analysis. It allows for the correction of analyte losses during sample preparation and derivatization, as well as variations in injection volume and instrument response. The mass difference between the native analyte and its deuterated analogue allows for their distinct detection by the mass spectrometer, ensuring accurate quantification.
Research has demonstrated the utility of GC-MS for the determination of various phthalate metabolites in biological samples. For instance, studies have employed GC-MS to quantify phthalate monoesters in urine after enzymatic deconjugation and derivatization. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase, which separates the analytes based on their boiling points and interactions with the column.
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is widely used for the analysis of phthalate monoesters as it often does not require derivatization. This simplifies sample preparation and avoids potential artifacts introduced by the derivatization process. LC is particularly well-suited for analyzing polar, non-volatile compounds directly in their native form.
When coupled with mass spectrometry, LC-MS has become the method of choice for the determination of phthalate monoesters in various matrices, including biological fluids and environmental samples. The separation is typically achieved using a reversed-phase column, where the mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of a wide range of phthalate monoesters with different polarities.
The use of "this compound" as an internal standard in LC-MS analysis is essential for accurate quantification, as it co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement.
Mass Spectrometric Identification and Quantification Approaches
Mass spectrometry provides the high selectivity and sensitivity required for the unambiguous identification and precise quantification of "this compound" and related compounds.
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification in analytical chemistry. This technique involves adding a known amount of an isotopically labeled internal standard, such as "this compound," to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation.
By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard, precise quantification can be achieved, as this ratio is unaffected by analyte losses during sample processing or fluctuations in instrument performance. IDMS is particularly valuable for complex matrices where significant matrix effects can compromise the accuracy of other quantification methods.
The implementation of IDMS for "Mono-N-decyl phthalate" analysis involves the careful preparation of calibration standards containing known amounts of both the native analyte and the deuterated internal standard. These standards are used to generate a calibration curve from which the concentration of the native analyte in the unknown sample can be determined based on the measured isotope ratio.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. This capability is particularly useful for differentiating between isomeric compounds, which have the same nominal mass but different elemental compositions or structures.
In the context of phthalate analysis, HRMS can help to distinguish between different phthalate monoester isomers that may be present in a sample. For example, isomers of "Mono-N-decyl phthalate" with different branching in the decyl chain would have the same nominal mass but could potentially be resolved and identified based on their accurate masses and fragmentation patterns. The high resolving power of HRMS also helps to reduce interferences from co-eluting matrix components, thereby improving the selectivity and accuracy of the analysis.
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and confirmation of analytes. In an MS/MS experiment, a specific precursor ion, such as the molecular ion of "Mono-N-decyl phthalate," is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.
The fragmentation pattern, or product ion spectrum, is characteristic of the precursor ion's structure and can be used as a fingerprint for its unambiguous identification. This is particularly important for distinguishing between isomeric compounds that may have similar chromatographic retention times. For "this compound," the MS/MS spectrum would show characteristic product ions corresponding to the loss of the decyl chain and other specific fragments, with the deuterium (B1214612) label providing a unique mass shift that confirms its identity. The high specificity of MS/MS, particularly in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, allows for highly sensitive and selective quantification, even in complex matrices.
Data Tables
Table 1: Chromatographic Techniques for Phthalate Analysis
| Technique | Abbreviation | Common Application for "Mono-N-decyl phthalate" | Derivatization Required |
| Gas Chromatography | GC | Analysis of volatile and semi-volatile phthalates | Often |
| Liquid Chromatography | LC | Analysis of polar, non-volatile phthalate monoesters | No |
| High-Performance Liquid Chromatography | HPLC | Separation of phthalate monoesters from complex mixtures | No |
| Ultra-High-Performance Liquid Chromatography | UHPLC | High-throughput analysis of phthalate monoesters | No |
Table 2: Mass Spectrometric Techniques for Phthalate Analysis
| Technique | Abbreviation | Primary Use in "Mono-N-decyl phthalate" Analysis | Key Advantage |
| Isotope Dilution Mass Spectrometry | IDMS | Accurate quantification | Gold standard for accuracy, corrects for matrix effects |
| High-Resolution Mass Spectrometry | HRMS | Isomeric differentiation and confirmation of elemental composition | High mass accuracy and specificity |
| Tandem Mass Spectrometry | MS/MS | Structural elucidation and highly selective quantification | Unambiguous identification and high sensitivity |
Method Development and Validation for Diverse Matrices
The development of robust analytical methods for phthalate monoesters is challenging due to their presence at trace levels in complex biological and environmental samples. Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose.
Effective sample preparation is a critical step to isolate the target analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample matrix, the physicochemical properties of the analyte, and the desired analytical sensitivity.
Solid-Phase Extraction (SPE): This technique is widely used for the extraction and clean-up of phthalate metabolites from aqueous samples like urine and water. chromatographyonline.com SPE cartridges packed with a specific sorbent, such as C18, are conditioned and then the sample is loaded. waters.com Interferences are washed away, and the analyte of interest is subsequently eluted with a small volume of an organic solvent. This process not only purifies the sample but also concentrates the analyte. For instance, a study on the analysis of four phthalate monoesters in human urine utilized SPE columns for sample treatment before analysis by high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE is a traditional and effective method for extracting analytes from a liquid sample into an immiscible solvent in which the analyte is more soluble. clearsynth.com For the analysis of phthalates in coffee brew, a simple and rapid LLE method with hexane was employed without the need for a separate purification step. nih.gov This technique is particularly useful for samples with high-fat content.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for the analysis of a wide range of analytes in various matrices, including phthalates and their metabolites in food and biological samples. uva.escdnisotopes.com This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts. A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), is often employed to remove interfering substances. A study on the simultaneous determination of phthalates and their metabolites in aquatic products successfully utilized a QuEChERS-based pretreatment. uva.es
Table 1: Comparison of Sample Preparation Techniques for Phthalate Monoester Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Matrices |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High recovery, good selectivity, potential for automation. | Can be costly, method development can be time-consuming. | Urine, Water, Beverages. chromatographyonline.comwaters.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive, effective for a wide range of analytes. | Can be labor-intensive, may use large volumes of organic solvents. | Coffee, Aqueous Samples. clearsynth.comnih.gov |
| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup. | Fast, high-throughput, uses small amounts of solvent, cost-effective. | Matrix effects can still be a challenge, may require optimization for specific matrices. | Aquatic Products, Human Milk, Seafood. uva.escdnisotopes.comnih.gov |
Matrix Effects: When analyzing samples using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. nih.gov The complexity of the matrix, such as in food or biological fluids, often necessitates strategies to mitigate these effects.
Internal Standard Calibration with Deuterated Analogs: To compensate for matrix effects and variations during sample preparation and instrumental analysis, an internal standard is added to the sample at a known concentration before processing. The ideal internal standard has physicochemical properties very similar to the analyte of interest. Deuterated analogs of the target analyte, such as this compound, are considered the gold standard for use as internal standards in isotope dilution mass spectrometry. uva.esnih.gov
Since deuterated standards have a slightly higher molecular weight than their non-deuterated counterparts, they can be distinguished by the mass spectrometer. However, they exhibit nearly identical chromatographic retention times and ionization efficiencies. By calculating the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement caused by the matrix affects both compounds similarly, thus providing a more accurate and precise quantification.
While specific published method validations detailing the use of this compound were not prominently found in the conducted search, the principle of its application is well-established. For example, in the analysis of other phthalate metabolites, corresponding deuterated internal standards are routinely employed. A method for the quantitation of monobutyl phthalate (MBP) in rat plasma and other biological matrices utilized monobutyl phthalate-d4 (MBP-d4) as the internal standard. nih.gov Similarly, for the analysis of various plasticizers in bee pollen, dibutyl phthalate-3,4,5,6-d4 was used as an internal standard. uva.es The use of such standards is crucial for achieving reliable results in complex matrices.
Table 2: Examples of Deuterated Internal Standards Used in Phthalate Analysis
| Analyte | Deuterated Internal Standard | Analytical Technique | Matrix |
| Monobutyl phthalate (MBP) | Monobutyl phthalate-d4 (MBP-d4) | UPLC-MS/MS | Rat Plasma, Amniotic Fluid, Fetuses, Pups nih.gov |
| Dibutyl phthalate (DBP) | Dibutyl phthalate-3,4,5,6-d4 (DBP-d4) | GC-MS | Bee Pollen uva.es |
| Phthalate Monoesters | Isotope-labeled internal standards | LC-MS/MS | Human Urine |
| Various Phthalates | Deuterated Phthalates | GC-MS | Coffee Brew nih.gov |
Environmental Fate and Transport Dynamics
Environmental Partitioning Behavior in Abiotic Compartments
The movement and distribution of Mono-N-decyl phthalate (B1215562) in the environment are governed by its physicochemical properties and interactions with different environmental matrices.
Air-Water Exchange and Volatilization Dynamics
Specific data on the air-water exchange and volatilization of Mono-N-decyl phthalate-3,4,5,6-D4 are limited. However, the behavior of similar phthalate esters can provide insights. For instance, studies on a range of phthalate esters have shown that volatilization from water surfaces can be a significant fate process. The Henry's Law constant is a key parameter in determining this, with estimated volatilization half-lives for compounds like octyl decyl phthalate being around 5.6 days in a model river and 47 days in a model lake. nih.gov Conversely, for some less volatile phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP), net air-to-seawater deposition is the dominant process. acs.org The relatively long alkyl chain of Mono-N-decyl phthalate suggests that its volatility is likely to be low, and it would tend to partition to particulate matter in the atmosphere rather than existing in the gaseous phase. acs.org
Sorption to Sediment and Soil Organic Matter
The sorption of mono-alkyl phthalates to sediment and soil is a critical process influencing their bioavailability and persistence. Research on various monophthalate esters, including isomers of mono-decyl phthalate, has demonstrated that they readily adsorb to both marine and freshwater sediments. sfu.ca The extent of this sorption is influenced by the organic carbon content of the sediment and the pH of the surrounding water. sfu.caresearchgate.net
Laboratory studies have determined organic carbon-normalized sorption coefficients (Koc) for a series of monophthalate esters. For instance, in marine sediment, these values ranged from 38 to 603 L/kg, while in freshwater sediment, they were between 21 and 380 L/kg. sfu.ca It is important to note that the dissociation of these acidic metabolites at typical environmental pH levels plays a significant role in their sorption behavior. sfu.ca Sorption is generally regulated by a combination of hydrophobic partitioning and hydrogen-bonding interactions. nih.gov The presence of organic matter, such as humic acid, on clay mineral surfaces can significantly increase the adsorption of phthalates. researchgate.net
Table 1: Sorption Coefficients of Selected Monophthalate Esters in Sediments
| Compound | Marine Sediment Koc (L/kg) | Freshwater Sediment Koc (L/kg) |
|---|---|---|
| Mono-methyl phthalate | 38 | 21 |
| Mono-ethyl phthalate | 55 | 35 |
| Mono-n-butyl phthalate | 150 | 95 |
| Mono-benzyl phthalate | 250 | 160 |
| Mono-2-ethylhexyl phthalate | 450 | 280 |
| Mono-iso-nonyl phthalate | 550 | 350 |
| Mono-iso-decyl phthalate | 603 | 380 |
Note: Data is for a range of monophthalate esters and serves as an estimate for Mono-N-decyl phthalate behavior. Source: sfu.ca
Biodegradation Pathways and Microbial Transformation
Biodegradation is a primary mechanism for the removal of phthalate esters from the environment. This process is mediated by a wide array of microorganisms under both aerobic and anaerobic conditions.
Aerobic and Anaerobic Degradation Mechanisms
The initial step in the biodegradation of di-alkyl phthalates is the hydrolysis of one of the ester bonds by esterases, leading to the formation of the corresponding mono-alkyl phthalate and an alcohol. nih.govnih.gov Mono-N-decyl phthalate, being a mono-alkyl phthalate, is an intermediate in this process.
Under aerobic conditions , the degradation proceeds through the further hydrolysis of the mono-alkyl phthalate to phthalic acid. nih.govresearchgate.net The phthalic acid is then attacked by dioxygenase enzymes, which hydroxylate the aromatic ring. nih.gov This leads to the formation of intermediates like 3,4-dihydroxybenzoic acid (protocatechuic acid), which subsequently undergoes ring cleavage and is funneled into central metabolic pathways like the Krebs cycle. nih.govresearchgate.net
Under anaerobic conditions , the degradation of phthalates also commences with hydrolysis to phthalic acid. researchgate.netnih.gov The subsequent anaerobic degradation of the phthalate ring is a more complex process. It can be initiated by thioesterification with coenzyme A (CoA), followed by decarboxylation to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netresearchgate.net
Identification of Microbial Metabolites and Transformation Products
The primary microbial metabolite of di-n-decyl phthalate is Mono-N-decyl phthalate. nih.gov Subsequent biodegradation of Mono-N-decyl phthalate leads to the formation of phthalic acid as a central transformation product. nih.govresearchgate.netnih.gov Further degradation of phthalic acid under aerobic conditions results in intermediates such as 3,4-dihydroxybenzoic acid . nih.gov In some bacterial strains, benzoic acid has also been identified as a degradation intermediate. flemingcollege.ca The ultimate transformation products under complete mineralization are carbon dioxide and water. researchgate.net
Table 2: Key Microbial Metabolites in the Degradation of Decyl Phthalates
| Precursor Compound | Key Metabolite/Transformation Product |
|---|---|
| Di-n-decyl phthalate | Mono-N-decyl phthalate |
| Mono-N-decyl phthalate | Phthalic acid |
| Phthalic acid | 3,4-Dihydroxybenzoic acid |
| Phthalic acid | Benzoic acid |
Kinetics of Biodegradation in Environmental Systems
The rate of biodegradation of mono-alkyl phthalates can be influenced by several factors, including temperature, the specific microbial community present, and the length of the alkyl chain. Studies on a range of mono-alkyl phthalates in natural sediments have shown that these compounds can be degraded relatively quickly.
In both marine and freshwater sediments at 22°C, the half-lives of various mono-alkyl phthalates, including a mono-i-decyl phthalate isomer, were found to range from 16 to 39 hours. nih.gov Interestingly, there was no clear relationship between the length of the alkyl chain and the degradation half-life within this group of compounds. nih.gov The biodegradation rates were significantly affected by temperature, with half-lives increasing approximately eight-fold when the temperature was lowered to 5°C. nih.gov The similarity in degradation kinetics across different sediment types suggests that the nonspecific esterases responsible for the initial hydrolysis are widespread among microbial populations. nih.gov
Table 3: Biodegradation Half-Lives of Various Mono-Alkyl Phthalates in Sediments at 22°C
| Compound | Half-life (hours) |
|---|---|
| Mono-ethyl phthalate | 16 - 25 |
| Mono-n-butyl phthalate | 18 - 28 |
| Mono-benzyl phthalate | 20 - 30 |
| Mono-2-ethylhexyl phthalate | 22 - 35 |
| Mono-i-nonyl phthalate | 25 - 38 |
| Mono-i-decyl phthalate | 28 - 39 |
Note: Data represents a range of values observed in different sediment types. Source: nih.gov
Bioaccumulation and Trophic Transfer in Non-Human Ecological Models
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure, including water, food, and sediment. Trophic transfer is the movement of a contaminant through a food web.
For phthalates and their monoester metabolites, the potential for bioaccumulation is a key consideration in their environmental risk assessment. While dialkyl phthalates can be hydrophobic, their monoester metabolites are generally more water-soluble.
Research on the bioaccumulation of MPEs in aquatic food webs has indicated a low potential for biomagnification, which is the process whereby the concentration of a contaminant increases at successively higher levels in a food chain sfu.casfu.ca. Instead, studies have consistently observed trophic dilution, where the concentration of the chemical decreases with increasing trophic level sfu.caresearchgate.net. This is often attributed to the ability of organisms at higher trophic levels to metabolize and excrete these compounds efficiently researchgate.net.
A study of an aquatic food web in False Creek, Vancouver, which included sediment, seawater, and various marine organisms, found that while MPEs were present, they did not biomagnify sfu.ca. Similarly, an investigation into the trophic transfer of various micropollutants in an urban riverine food web reported trophic dilution for phthalates researchgate.net. Another study focusing on the trophic transfer of di(2-ethylhexyl) phthalate (DEHP) also concluded that it did not biomagnify in the studied food chain nih.gov. The primary source of MPEs in aquatic organisms is believed to be the dietary uptake of the parent dialkyl phthalate and its subsequent metabolism within the organism sfu.ca.
Table 2: Trophic Magnification Factors (TMFs) for Selected Phthalates in a Freshwater Food Web
| Compound | Trophic Magnification Factor (TMF) |
| Phthalates (general) | < 1 (Trophic Dilution) |
Source: Adapted from David et al. (2020) researchgate.net. A TMF value less than 1 indicates trophic dilution.
Metabolic Pathways and Biotransformation in in Vitro and Model Organism Systems
Enzymatic Hydrolysis of Phthalate (B1215562) Diesters to Monoesters
The initial and pivotal step in the metabolism of phthalate diesters is their hydrolysis to the corresponding monoesters. This reaction is catalyzed by various non-specific esterases and lipases present in the body, particularly in the pancreas, liver, and intestines. nih.govresearchgate.net For the parent compound of Mono-N-decyl phthalate, di-n-decyl phthalate, this enzymatic action would cleave one of the decyl ester bonds, resulting in the formation of Mono-N-decyl phthalate and a molecule of decanol.
Studies have demonstrated that pancreatic cholesterol esterases (CEases) are capable of hydrolyzing a wide range of structurally diverse phthalate acid esters (PAEs) into their corresponding monoesters. nih.govresearchgate.net Research using porcine and bovine pancreatic CEases has shown efficient hydrolysis of various PAEs. nih.gov While specific data for di-n-decyl phthalate is limited in these studies, the enzymatic machinery shows broad substrate specificity, suggesting a similar hydrolytic pathway. The rate of this hydrolysis can be influenced by the length and structure of the alkyl side chains. nih.gov
A bienzymatic cascade has also been described for the complete hydrolysis of phthalic acid esters, where an initial hydrolysis to the monoester is followed by a second hydrolysis to phthalic acid. tudelft.nl However, the formation of the monoester is the critical first step in the metabolic pathway of the parent diester.
Oxidative Metabolism of Alkyl Chains
Following hydrolysis to the monoester, the alkyl side chain of Mono-N-decyl phthalate is susceptible to oxidative metabolism. This is a crucial phase II metabolic pathway that further modifies the molecule for excretion. While direct studies on Mono-N-decyl phthalate are not extensively available, the metabolic fate of other high-molecular-weight phthalates provides a strong model. nih.gov
For instance, the metabolism of di-(2-ethylhexyl) phthalate (DEHP) is well-documented and serves as a key example. After its initial hydrolysis to mono-(2-ethylhexyl) phthalate (MEHP), the alkyl chain of MEHP undergoes oxidation at various positions. nih.gov This leads to the formation of several oxidized metabolites, such as mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). nih.gov These oxidized metabolites are often found in higher concentrations in urine than the primary monoester, indicating that oxidative metabolism is a major pathway. nih.gov It is suggested that a similar mechanism is relevant for other high-molecular-weight phthalates, including those with longer alkyl chains like di-n-octyl, di-isononyl, and di-isodecyl phthalates. nih.gov Therefore, it is highly probable that the decyl chain of Mono-N-decyl phthalate undergoes similar hydroxylation and oxidation reactions.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
To further increase water solubility and facilitate elimination, phthalate monoesters and their oxidized metabolites undergo conjugation reactions. The two primary conjugation pathways are glucuronidation and sulfation.
Glucuronidation is a major detoxification pathway for many xenobiotics, including phthalate metabolites. nih.govplos.org This process involves the transfer of glucuronic acid from uridine-5'-diphospho-glucuronic acid (UDPGA) to the phthalate monoester, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). plos.orgnih.gov Studies on MEHP have identified several UGT isoforms in the liver and intestines that are capable of glucuronidating the monoester. nih.govresearchgate.net The resulting glucuronide conjugate is more water-soluble and readily excreted in the urine. nih.gov For Mono-N-decyl phthalate, it is expected that the carboxyl group of the phthalic acid moiety would be the primary site for glucuronidation.
Sulfation , catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for the detoxification and elimination of small molecules. nih.gov Phthalate monoesters have been shown to be substrates for and inhibitors of various SULT isoforms. nih.gov Specifically, monoesters with longer alkyl chains tend to be more potent inhibitors of SULTs. nih.gov This suggests that Mono-N-decyl phthalate could interact with and be metabolized by this pathway, although the extent of its sulfation relative to glucuronidation is not definitively established.
Application of Deuterated Analogs in Elucidating Metabolic Fate and Kinetics
The use of deuterated analogs like Mono-N-decyl phthalate-3,4,5,6-D4 is invaluable in metabolic studies for several key reasons. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Its greater mass compared to hydrogen can be precisely detected by mass spectrometry.
In metabolic research, deuterated compounds serve as ideal internal standards for quantification in complex biological matrices such as urine, blood, and tissue samples. mdpi.comresearchgate.net When analyzing for the presence of a specific metabolite, a known amount of the deuterated analog is added to the sample. Because the deuterated and non-deuterated versions of the compound behave almost identically during sample extraction, cleanup, and chromatographic separation, any loss of the target analyte during these steps can be accurately corrected for by measuring the recovery of the deuterated internal standard. mdpi.comresearchgate.net This greatly improves the accuracy and reproducibility of the analytical results.
Applications of Mono N Decyl Phthalate 3,4,5,6 D4 As a Research Tracer and Internal Standard
Quantification of Native Phthalates and Their Metabolites in Environmental Samples
The widespread use of phthalates in plastics and consumer products has led to their ubiquitous presence in the environment. qmx.comnih.gov As these parent compounds, known as phthalate (B1215562) diesters, are not chemically bound to the materials they are mixed with, they can easily leach into the environment. accustandard.com In biological systems, these diesters are rapidly metabolized into their corresponding monoesters. researchgate.net Therefore, the accurate quantification of both the parent phthalates and their metabolites is crucial for assessing environmental contamination and human exposure.
Mono-N-decyl phthalate-3,4,5,6-D4 plays a critical role as an internal standard in analytical methods developed for this purpose. clearsynth.com Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the results. mdpi.com The use of a deuterated standard like this compound is particularly advantageous in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). asme.orgnih.gov Because it has a similar chemical structure to the non-labeled analytes of interest, it behaves similarly during the analytical process. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer.
Table 1: Analytical Techniques Utilizing Deuterated Phthalate Standards
| Analytical Technique | Application | Reference |
|---|---|---|
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Simultaneous measurement of trace levels of eight phthalate metabolites in human urine. nih.gov | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of various phthalate esters in coffee brew samples. nih.gov | nih.gov |
| Pyrolysis-Gas Chromatography/Mass Spectrometry (pyr-GC/MS) | Quantification of tire tread particles in environmental matrices like soil, sediment, and air. nih.gov | nih.gov |
Source Apportionment and Environmental Contamination Tracing
Isotopically labeled compounds are powerful tools for tracing the sources and pathways of environmental contaminants. isobarscience.comepa.gov Just as lead isotopes can be used to pinpoint the origin of lead pollution, deuterated compounds like this compound can help identify the sources of phthalate contamination. isobarscience.com By introducing a known amount of the labeled compound into a system or by comparing the isotopic ratios of samples to known sources, scientists can track the movement and distribution of phthalates in the environment.
This technique, known as isotopic tracing, can help distinguish between different pollution sources, such as industrial discharge, leaching from landfills, or atmospheric deposition. epa.govyoutube.com For example, researchers can analyze the isotopic composition of phthalates in water, soil, or air samples to determine their origin. nih.gov This information is vital for developing effective strategies to mitigate pollution and for environmental forensics, where it can be used to hold polluters accountable. isobarscience.com
Development of Analytical Reference Materials and Quality Control Procedures
The accuracy and reliability of any chemical analysis depend on the quality of the reference materials used for calibration and quality control. clearsynth.com Certified Reference Materials (CRMs) are materials with a precisely known concentration of a specific substance and are essential for validating analytical methods and ensuring the comparability of results between different laboratories. dntb.gov.uaresearchgate.net
This compound is used in the development of such reference materials for phthalate analysis. lgcstandards.comesslabshop.com By incorporating a known amount of the deuterated standard into a matrix, such as a polymer or a simulated environmental sample, a CRM can be created. dntb.gov.uaresearchgate.net This allows laboratories to assess the accuracy of their methods for extracting and quantifying phthalates. Furthermore, the use of deuterated internal standards is a critical component of quality control procedures in routine environmental monitoring. nih.gov It helps to ensure that the data generated is reliable and can be used to make informed decisions about environmental protection and public health.
Investigation of Bioavailability and Toxicokinetic Processes in Model Organisms
Understanding how phthalates are absorbed, distributed, metabolized, and excreted by living organisms is crucial for assessing their potential health risks. nih.gov Isotope-labeled compounds like this compound are instrumental in these toxicokinetic studies. springermedizin.de By administering the deuterated compound to model organisms, such as rats or fish, researchers can trace its fate within the body. nih.govnih.gov
These studies provide valuable information on:
Bioavailability: The extent to which phthalates are absorbed into the bloodstream.
Metabolism: How the parent phthalates are transformed into their metabolites. nih.gov
Distribution: Where the compounds accumulate in different tissues and organs.
Excretion: How the compounds and their metabolites are eliminated from the body, for example, in urine or feces. springermedizin.de
For instance, studies have shown that phthalates are rapidly metabolized and their metabolites are excreted in urine, making urine a suitable matrix for biomonitoring human exposure. researchgate.netmdpi.com The data from these toxicokinetic studies, which often utilize deuterated standards, are essential for developing models that can predict the potential health effects of phthalate exposure in humans. springermedizin.de
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Mono-n-decyl phthalate |
| Di-n-decyl phthalate |
| Lead |
| Diethyl phthalate‐d4 |
| Bis(2 ethylhexyl) phthalate‐d4 |
| Vinylcyclohexene |
| Dipentene |
| Styrene |
| Butadiene |
| Isoprene |
| Di-n-butyl phthalate |
| Di(2-ethylhexyl)phthalate |
| Di-isodecyl phthalate |
| Mono-isodecyl-phthalate |
| Mono-hydroxy-isodecyl-phthalate |
| Mono-carboxy-isononyl-phthalate |
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
Molecular docking and dynamics simulations are powerful tools for investigating how phthalates and their metabolites interact with biological macromolecules. While specific studies on the deuterated mono-n-decyl phthalate (B1215562) are not prevalent, research on structurally similar phthalates provides significant insights into their potential enzyme-substrate interactions.
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein or enzyme) to form a stable complex. Studies on various phthalates have shown their ability to dock into the ligand-binding domains (LBD) of receptors and active sites of enzymes. For instance, molecular docking studies on a range of phthalates have evaluated their binding affinity to crucial human receptors. One such study investigated interactions with the human pregnane (B1235032) X receptor (hPXR), a key xenosensor involved in metabolizing foreign chemicals. manchester.ac.uk The results showed that certain phthalates, including monoesters, establish interactions with critical amino acids in the LBD, leading to significant binding scores. manchester.ac.uk
Another study focused on the potential of phthalate esters (PAEs) to inhibit enzymes within the glucocorticoid biosynthesis pathway, such as CYP21A1. acs.org The research demonstrated that various PAEs could fit into the active sites of these enzymes, with interactions primarily involving hydrogen bonding, hydrophobic, polar, and van der Waals forces. acs.org Although Mono-N-decyl phthalate was not specifically tested, the findings for compounds like diisodecyl phthalate and its monoester suggest that the long alkyl chain of mono-n-decyl phthalate would likely contribute to strong hydrophobic interactions within an enzyme's binding pocket.
Interactive Data Table: Molecular Docking Scores of Phthalates with Human Receptors
| Phthalate Compound | Target Receptor | Docking Score (kcal/mol) |
| Diisodecyl phthalate | hPXR | -9.16 |
| Diisononyl phthalate | hPXR | -8.77 |
| Di(2-ethylhexyl)phthalate | hPXR | -8.56 |
| Diphenyl benzene-1,2-dicarboxylate | CYP21A1 | -8.95 |
| Benzyl butyl benzene-1,2-dicarboxylate | GBP Enzymes | Comparable to inhibitors |
This data is derived from studies on related phthalate compounds and is presented to illustrate the typical binding affinities observed for this class of chemicals. manchester.ac.ukacs.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and a protein over time. nih.gov These simulations can reveal conformational changes in the enzyme upon substrate binding, the stability of the ligand-protein complex, and the energetic contributions of specific residues to the binding affinity. nih.govyoutube.com For phthalate-enzyme interactions, MD simulations can elucidate how the flexibility of the decyl chain of mono-n-decyl phthalate allows it to adapt to the shape of an active site. researchgate.net Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are often used with MD simulations to calculate the binding free energies of the complex, offering a more refined prediction of binding strength. nih.gov
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to elucidate the detailed mechanisms of chemical reactions at the electronic level. nih.gov For phthalates, these calculations are crucial for understanding their degradation pathways, such as hydrolysis and enzymatic metabolism.
Hydrolysis Mechanisms: The base-catalyzed hydrolysis of phthalate esters is a key degradation pathway in the environment. DFT methods have been successfully used to model this reaction. acs.orgacs.org These calculations can determine the activation energies (Ea) and second-order rate constants (k_B) for the hydrolysis of the ester bond. acs.orgnih.gov Studies show that the process typically involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the alcohol leaving group. acs.orgacs.org For a monoester like Mono-N-decyl phthalate, this would result in the formation of phthalic acid and decanol. DFT models can differentiate whether the nucleophilic attack or the departure of the leaving group is the rate-determining step. nih.gov The calculated hydrolysis half-lives (t_1/2) for various phthalates can range from hours to hundreds of years depending on the pH and the structure of the alkyl side chain. nih.gov
Enzymatic Degradation: Computational studies have also explored the metabolic degradation of phthalates by enzymes like Cytochrome P450 (CYP450). manchester.ac.ukmdpi.com Using DFT, researchers can model the reaction between the enzyme's active species, a high-valent iron(IV)-oxo species known as Compound I, and the phthalate substrate. mdpi.com These models investigate various potential reaction pathways, including:
Aliphatic Hydroxylation: Abstraction of a hydrogen atom from the alkyl chain (the decyl group) followed by a rebound step to form an alcohol. mdpi.com
O-dealkylation: A process that can lead to the cleavage of the ester bond. mdpi.com
Aromatic Hydroxylation: Addition of a hydroxyl group to the phthalate's benzene (B151609) ring. mdpi.com
By calculating the reaction barriers for each pathway, these quantum chemical studies can predict the most likely metabolites and rationalize the product distributions observed in experimental studies. manchester.ac.ukmdpi.com
Predictive Modeling of Environmental Distribution and Fate Parameters
Computational models are essential for predicting how a chemical like Mono-N-decyl phthalate-3,4,5,6-D4 will be distributed in the environment and how it will degrade over time.
Environmental Fate Parameters: The environmental behavior of phthalates is governed by their physicochemical properties, which determine their tendency to partition between different environmental compartments (air, water, soil, sediment) and their susceptibility to degradation. nih.gov Key parameters include:
Biodegradation: The breakdown of phthalates by microorganisms is a major route of environmental degradation. nih.gov Longer-chain phthalates generally exhibit slower biodegradation rates. acs.org
Bioaccumulation: The potential for a chemical to accumulate in living organisms. This is often estimated using the octanol-water partition coefficient (log K_ow). acs.org
Adsorption: The binding of chemicals to soil and sediment particles, which affects their mobility.
Molecular Dynamics in Environmental Modeling: MD simulations can be used to model specific environmental processes at a molecular level. For example, simulations have been used to study the adsorption of phthalate esters onto the surfaces of smectite clays, which are common soil minerals. researchgate.net These simulations revealed that larger, more hydrophobic phthalates have a strong affinity for clay surfaces, adsorbing on both external surfaces and within the interlayer nanopores. researchgate.net Such models provide predicted partition coefficients (K_d values), which are critical inputs for larger-scale environmental fate and transport models. researchgate.net
Risk Assessment Modeling: The potential ecological risk of phthalates is often evaluated using a risk quotient (RQ), which is the ratio of a predicted environmental concentration (PEC) to a predicted no-effect concentration (PNEC). mdpi.com Computational models contribute to both sides of this equation. Fate models predict the PEC, while quantitative structure-activity relationship (QSAR) models can be used to predict the PNEC based on the chemical's structure. Studies have shown that for some phthalates like DEHP, the RQ can indicate a high risk to aquatic organisms such as algae, crustaceans, and fish. mdpi.com
Interactive Data Table: Key Parameters in Environmental Fate Modeling
| Parameter | Description | Relevance to Mono-N-decyl phthalate |
| Hydrolysis Half-Life (t_1/2) | Time required for 50% of the compound to hydrolyze. nih.gov | Predicted using DFT; dependent on pH. The long alkyl chain may influence rates compared to shorter-chain phthalates. acs.orgnih.gov |
| Biodegradation Rate | Rate of microbial breakdown. acs.orgnih.gov | Generally slower for long-chain phthalates. acs.org |
| Partition Coefficient (K_d) | Measure of adsorption to soil/sediment. researchgate.net | Can be predicted with MD simulations; expected to be significant due to hydrophobicity. researchgate.net |
| Risk Quotient (RQ) | Ratio of environmental concentration to toxicity threshold (PEC/PNEC). mdpi.com | Used to estimate potential ecological risk to different trophic levels. mdpi.com |
Emerging Research Directions and Future Perspectives
Integration of Multi-Omics Technologies in Environmental and Biochemical Studies
The field of environmental and biochemical research is increasingly adopting multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to unravel the complex interactions between environmental exposures and biological systems. In the context of phthalate (B1215562) exposure, these technologies offer a holistic view of the molecular perturbations that may occur. Phthalate exposure has been linked to alterations in the metabolome, with studies identifying associations between urinary phthalate metabolite concentrations and changes in endogenous metabolites. For instance, untargeted metabolomics in pregnant women has revealed significant associations between exposure to di(2-ethylhexyl) phthalate (DEHP) and mono(3-carboxypropyl) phthalate (MCPP) with alterations in maternal plasma metabolic features, including the upregulation of fatty acids, amino acids, and purines, and the downregulation of ceramides and sphingomyelins nih.gov.
The accuracy of these metabolomic studies relies heavily on the precise quantification of phthalate metabolites in biological matrices like urine nih.gov. This is where deuterated internal standards such as Mono-N-decyl phthalate-3,4,5,6-D4 become indispensable. By using isotope dilution mass spectrometry, researchers can correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring high-quality quantitative data for the phthalate metabolites of interest researchgate.net. This enhanced accuracy is crucial for establishing robust correlations between exposure levels and the observed multi-omics responses, ultimately leading to a better understanding of the molecular mechanisms underlying the health effects of phthalates. While specific multi-omics studies employing this compound are not yet prevalent in the literature, its role as an internal standard is foundational for the application of these advanced technologies in phthalate research.
Advanced Spectroscopic and Imaging Techniques for Spatiotemporal Analysis
While conventional mass spectrometry techniques are the cornerstone of phthalate metabolite analysis, emerging spectroscopic and imaging methods hold promise for the spatiotemporal analysis of these compounds in biological and environmental systems. Techniques like Raman microspectroscopy are being explored to trace the fate of deuterated compounds at the single-cell level nih.gov. For instance, stable isotope Raman microspectroscopy has been used to track the incorporation of deuterium (B1214612) from labeled microplastics into microbial cells, demonstrating the potential to follow the metabolic pathways of deuterated substances nih.gov.
Although not yet documented specifically for this compound, this approach could theoretically be adapted to visualize the distribution of phthalate metabolites within cells and tissues. Such an application would provide invaluable insights into the subcellular localization and potential target organelles of these endocrine-disrupting chemicals. Fourier Transform Raman Spectroscopy has also been shown to be a viable technique for the identification and quantification of phthalate esters in consumer products dtu.dk. The distinct vibrational signatures of deuterated compounds could enhance the specificity of these spectroscopic methods for tracking phthalate metabolites in complex matrices.
Development of High-Throughput Screening Methods for Environmental Assessment
The need to assess a large number of environmental and biological samples for phthalate exposure has driven the development of high-throughput screening (HTS) methods. These methods prioritize speed and efficiency without compromising analytical accuracy. A key innovation in this area is the automation of sample preparation, such as the use of automated solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govnih.gov. This automation significantly increases sample throughput, reduces solvent consumption, and improves reproducibility compared to manual methods nih.gov.
Deuterated internal standards, including analogs like this compound, are fundamental to these HTS platforms. They are added to samples at the beginning of the analytical workflow to enable accurate quantification through isotope dilution researchgate.net. This approach is crucial for large-scale biomonitoring studies that aim to assess the prevalence of human exposure to various phthalates nih.gov. Ambient mass spectrometry techniques, such as thermal desorption-electrospray ionization/mass spectrometry (TD-ESI/MS), are also emerging as powerful tools for the high-throughput screening of phthalates on the surfaces of consumer products, with analysis times as short as 30 seconds per sample nih.gov. The use of appropriate internal standards in such methods is vital for achieving semi-quantitative results.
| Method | Key Features | Role of Deuterated Analogs | Reference |
|---|---|---|---|
| Automated SPE-LC-MS/MS | Unattended extraction of up to 100 samples, increased throughput, lower solvent use, improved reproducibility. | Internal standards for quantification by isotope dilution. | nih.gov |
| On-line SPE-HPLC/MS/MS with Automated Sample Preparation | Requires small urine volume (100 µL), high sensitivity, fast run time (27 min), minimal sample handling. | Internal standards for accurate and precise quantification. | nih.gov |
| TD-ESI/MS | Rapid analysis (<30 seconds/sample), no sample pretreatment required. | Used for semi-quantitative analysis. | nih.gov |
Role of Deuterated Analogs in Advancing Exposure Science and Risk Assessment Methodologies
Deuterated analogs like this compound are pivotal in advancing exposure science and risk assessment for phthalates. Human biomonitoring, which involves measuring phthalate metabolites in urine, is a key tool for assessing internal exposure from all sources researchgate.netnih.gov. The accuracy of these biomonitoring studies is significantly enhanced by the use of deuterated internal standards, which allow for precise quantification of metabolite concentrations researchgate.net.
This accurate exposure data is then used to inform pharmacokinetic models, which simulate the absorption, distribution, metabolism, and excretion of phthalates in the human body researchgate.netnih.gov. By integrating data on external exposures with pharmacokinetic models, researchers can predict internal dose distributions within a population and compare these to biomonitoring data researchgate.net. This integrated approach provides a more comprehensive understanding of the links between environmental exposures and potential health risks.
| Application Area | Specific Use of Deuterated Analogs | Impact on Research |
|---|---|---|
| Human Biomonitoring | Internal standards for accurate quantification of urinary metabolites. | Provides reliable data on population-level exposure to phthalates. |
| Pharmacokinetic Modeling | Facilitates the validation of models by providing accurate internal dose data. | Improves the prediction of internal dosimetry from external exposure scenarios. |
| Cumulative Risk Assessment | Ensures accurate measurement of multiple phthalate metabolites for combined risk evaluation. | Leads to more robust assessments of the total health risk from phthalate mixtures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
